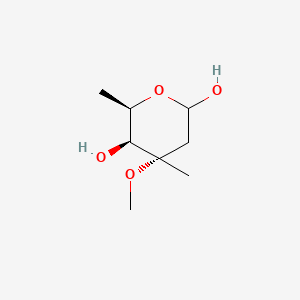
(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol is a rare monosaccharide with the chemical structure 2,6-dideoxy-3-C-methyl-3-O-methyl-xylo-hexose . It is a derivative of xylose and is known for its unique structural properties, which make it an interesting subject of study in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol involves several steps. One of the primary methods includes the reaction of a precursor compound with N-bromosuccinimide to form methyl 4-O-benzoyl-6-bromo-2,6-dideoxy-3-C-methyl-3-O-methyl-α-D-xylo-hexopyranoside. This intermediate is then subjected to catalytic debenzoylation and reductive debromination to yield methyl α-D-arcanoside .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of advanced organic synthesis techniques and catalytic processes to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as N-bromosuccinimide are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, acids, and halogenated compounds
Applications De Recherche Scientifique
(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Studies have explored its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing to investigate its potential therapeutic effects and its use in drug development.
Mécanisme D'action
The mechanism of action of (4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol involves its interaction with specific molecular targets and pathways. It can modulate enzymatic activities and influence metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with various enzymes involved in carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Allose: Another rare sugar with similar structural properties.
D-Altrose: A stereoisomer of D-Allose with distinct biological activities.
D-Idose:
Uniqueness of (4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol
This compound stands out due to its specific structural features, such as the presence of a methyl group at the 3-C position and the absence of hydroxyl groups at the 2 and 6 positions.
Propriétés
Numéro CAS |
19231-36-8 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.212 |
Nom IUPAC |
(4S,5S,6R)-4-methoxy-4,6-dimethyloxane-2,5-diol |
InChI |
InChI=1S/C8H16O4/c1-5-7(10)8(2,11-3)4-6(9)12-5/h5-7,9-10H,4H2,1-3H3/t5-,6?,7+,8+/m1/s1 |
Clé InChI |
YHVUVJYEERGYNU-BJLRKGDGSA-N |
SMILES |
CC1C(C(CC(O1)O)(C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















